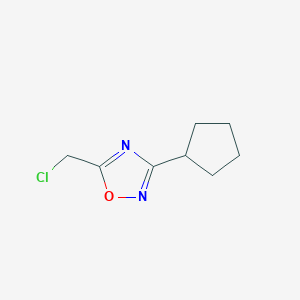![molecular formula C8H7F3N2S B2391876 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol CAS No. 318258-17-2](/img/structure/B2391876.png)
4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol: is a chemical compound with the molecular formula C8H7F3N2S and a molecular weight of 220.22 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a dihydro-cyclopenta-pyrimidine ring system, which also contains a thiol group. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol typically involves the following steps:
Formation of the Cyclopenta-pyrimidine Ring: This can be achieved through a cyclization reaction involving appropriate precursors such as 1,3-dicarbonyl compounds and guanidine derivatives.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates under conditions that facilitate nucleophilic substitution.
Thiol Group Addition: The thiol group can be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling of reagents to maintain safety and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The thiol group in 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the functional groups, such as reducing the trifluoromethyl group to a methyl group.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Methyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a building block in the synthesis of more complex molecules.
- Studied for its unique reactivity due to the presence of trifluoromethyl and thiol groups.
Biology:
- Investigated for its potential as a biochemical probe in proteomics research.
- Used in studies involving enzyme inhibition and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or proteins.
Industry:
- Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol involves its interaction with specific molecular targets, such as enzymes or proteins. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The thiol group can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or modulation of protein function.
Vergleich Mit ähnlichen Verbindungen
4-Methyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol: Similar structure but with a methyl group instead of a trifluoromethyl group.
4-Chloromethyl-6,7dihydro-5H-cyclopenta-pyrimidine-2-thiol: Contains a chloromethyl group instead of a trifluoromethyl group.
Uniqueness:
- The presence of the trifluoromethyl group in 4-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidine-2-thiol imparts unique chemical and physical properties, such as increased lipophilicity and stability.
- The thiol group provides a reactive site for covalent bonding with proteins, making it valuable in biochemical research.
Eigenschaften
IUPAC Name |
4-(trifluoromethyl)-1,5,6,7-tetrahydrocyclopenta[d]pyrimidine-2-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3N2S/c9-8(10,11)6-4-2-1-3-5(4)12-7(14)13-6/h1-3H2,(H,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPZKWIMLSJCINM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NC(=S)N=C2C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl 2-[1-methyl-9-(3-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2391794.png)
![2-fluoro-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2391795.png)
![[(E)-2-(1,3-dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]dimethylamine](/img/structure/B2391796.png)
![3-Methyl-2-[(4-methylphenyl)formamido]butanoic acid](/img/structure/B2391797.png)


![1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2391803.png)

![(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(1H-indol-4-yl)methanone](/img/structure/B2391806.png)
![2-{2,4'-dioxo-3'-phenyl-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2391809.png)
![5-{[(2,4-dichlorobenzyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2391810.png)
![4-[5-(2-furyl)-1H-pyrazol-3-yl]-1-(4-nitrobenzyl)piperidine](/img/structure/B2391811.png)
![N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-methylbenzamide](/img/structure/B2391816.png)
